molecular formula C10H16 B12309504 4-Ethynyl-1,1-dimethylcyclohexane

4-Ethynyl-1,1-dimethylcyclohexane

Cat. No.: B12309504
M. Wt: 136.23 g/mol
InChI Key: CGQORTFTCGPFPL-UHFFFAOYSA-N
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Description

4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring substituted with an ethynyl group (C≡C) and two methyl groups (CH3) at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. Here is a typical synthetic route:

    Step 1: Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form 1-methylcyclohexanol.

    Step 2: 1-methylcyclohexanol is treated with lithium aluminum hydride in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.

    Step 3: The secondary alcohol is then dehydrated using acetylene and sodium hydroxide to form 4-methyl-1,1-dimethylcyclohexene.

    Step 4: The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.

    Step 5: The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the cyclohexane ring or the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst can be used for hydrogenation.

    Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or organometallic derivatives.

Scientific Research Applications

4-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of ethynyl-substituted compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

    1,1-Dimethylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and properties.

    4-Methyl-1,1-dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical behavior.

    Cyclohexane derivatives: Various substituted cyclohexanes with different functional groups can be compared based on their reactivity and applications

Uniqueness: 4-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications in various fields. The combination of the cyclohexane ring with the ethynyl and methyl groups makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-ethynyl-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H16/c1-4-9-5-7-10(2,3)8-6-9/h1,9H,5-8H2,2-3H3

InChI Key

CGQORTFTCGPFPL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C#C)C

Origin of Product

United States

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